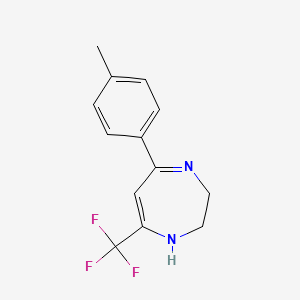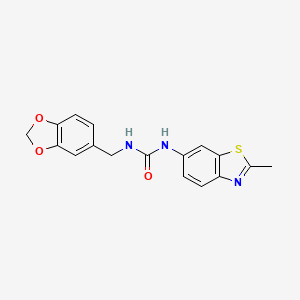
N-(4-methylbenzyl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzyl)cyclobutanecarboxamide is a chemical compound that belongs to the family of amides. It is also known as CX-5461 and is chemically represented as C18H22N2O. The compound has gained significant attention in the scientific community due to its potential as a therapeutic agent in cancer treatment.
作用机制
N-(4-methylbenzyl)cyclobutanecarboxamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the inhibition of ribosomal RNA synthesis, which is essential for the growth and survival of cancer cells. The compound has also been found to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)cyclobutanecarboxamide has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. The compound has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is essential for the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the advantages of using N-(4-methylbenzyl)cyclobutanecarboxamide in lab experiments is its selective cytotoxic effect on cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment. However, the compound has some limitations, such as its poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its efficacy in vivo.
未来方向
There are several future directions for the research on N-(4-methylbenzyl)cyclobutanecarboxamide. One of the directions is to improve the compound's solubility and pharmacokinetic properties to enhance its efficacy in vivo. Another direction is to investigate the compound's potential as a combination therapy with other anticancer agents. Further studies are also needed to determine the compound's safety and toxicity profile in vivo.
Conclusion:
N-(4-methylbenzyl)cyclobutanecarboxamide is a promising candidate for cancer treatment due to its selective cytotoxic effect on cancer cells and its ability to inhibit RNA polymerase I transcription. The compound has shown efficacy against a wide range of cancer types and has potential as a combination therapy with other anticancer agents. However, further studies are needed to improve the compound's solubility and pharmacokinetic properties and to determine its safety and toxicity profile in vivo.
合成方法
The synthesis of N-(4-methylbenzyl)cyclobutanecarboxamide involves the reaction of 4-methylbenzylamine with cyclobutanecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile. The resulting product is then purified by column chromatography to obtain the pure compound.
科学研究应用
N-(4-methylbenzyl)cyclobutanecarboxamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. It has been found to selectively inhibit RNA polymerase I transcription, which is essential for the growth and survival of cancer cells. The compound has shown efficacy against a wide range of cancer types, including breast cancer, ovarian cancer, and pancreatic cancer.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-7-11(8-6-10)9-14-13(15)12-3-2-4-12/h5-8,12H,2-4,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJNGJZXQYNASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)cyclobutanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)

![2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)


![2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763029.png)
![2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5763044.png)

![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5763077.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5763086.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5763095.png)

![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)